Cas no 209216-23-9 (Entecavir monohydrate)

Entecavir monohydrate 化学的及び物理的性質
名前と識別子
-
- Entecavir hydrate
- 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one monohydrate
- Entecavir Monohydrate
- 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2- methylenecyclopentyl)-1H-purin-6(9H)-one
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate
- Entecavir
- Entecavir (hydrate)
- Entecavir (monohydrate)
- Entecavir Monohydrate Isomers
- Enticavir hydrate
- 9-[(1S,3R,4S)-4-Hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]guanine Monohydrate
- BMS 200475
- BMS-200475
- SQ 34676
- SQ-34676
- Baraclude
- entecavir (anhydrous)
- NNU2O4609D
- 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
- 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6,9-dihydro-1H-purin-6-one
- anhydrous entecavir
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecycl
- BMS200475 monohydrate
- SQ34676 monohydrate
- Q-101311
- 5968Y6H45M
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate (1:1); 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, monohydrate (9CI); Entecavir monohydrate
- ENTECAVIR [USP MONOGRAPH]
- 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-hydroxymethyl- 2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one monohydrate
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate (1:1)
- Baraclude (TN)
- CHEBI:59902
- ENTECAVIR [ORANGE BOOK]
- DS-0549
- ENTECAVIR MONOHYDRATE [USP-RS]
- AKOS037748843
- ENTECAVIR MONOHYDRATE [MI]
- UNII-5968Y6H45M
- AKOS015895046
- ENTECAVIR MONOHYDRATE [EP MONOGRAPH]
- SW220132-1
- AM90299
- 209216-23-9
- ENTECAVIR [EMA EPAR]
- SCHEMBL28647
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-, monohydrate
- 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-3H-purin-6(9H)-one hydrate
- BMS 200475-01
- HY-13623A
- D04008
- ENTECAVIR HYDRATE [JAN]
- MFCD09754448
- 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one hydrate
- ENTECAVIR [VANDF]
- 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate
- 9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)guanine monohydrate
- YXPVEXCTPGULBZ-WQYNNSOESA-N
- CS-1783
- Q27126952
- Entecavir (USP)
- AS-15414
- 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one--water (1/1)
- ENTECAVIR MONOHYDRATE [WHO-DD]
- ENTECAVIR [USAN]
- Entecavir hydrate (JAN)
- Entecavir [USAN:INN]
- ENTECAVIR [MART.]
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)- monohydrate
- 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate
- Entecavir hydrate,Baraclude
- Entecavir-Hydrate
- 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl)-1,9-dihydro-6H-purin-6-one--water (1/1)
- Entecavir Monohydrate?
- SQ34676
- BMS-200475-01
- CHEMBL5314362
- Entecavir monohydrate
-
- MDL: MFCD09754448
- インチ: 1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
- InChIKey: QDGZDCVAUDNJFG-FXQIFTODSA-N
- ほほえんだ: O([H])[C@@]1([H])C([H])([H])[C@@]([H])(C(=C([H])[H])[C@]1([H])C([H])([H])O[H])N1C([H])=NC2C(N([H])C(N([H])[H])=NC1=2)=O
計算された属性
- せいみつぶんしりょう: 295.128054g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 回転可能化学結合数: 2
- どういたいしつりょう: 295.128054g/mol
- 単一同位体質量: 295.128054g/mol
- 水素結合トポロジー分子極性表面積: 127Ų
- 重原子数: 21
- 複雑さ: 480
- 同位体原子数: 0
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.81
- ゆうかいてん: >220°C
- ふってん: 734.2°C at 760 mmHg
- フラッシュポイント: 353.8 °C
- ようかいど: 生体外:ジメチルスルホキシドようかいど≥ 50 mg/mL(169.33 mM)H2O : 2.8 mg/mL(9.48 mM;Need ultrasonic and warming)*"≥" means solublesoluble , but saturation unknownようかいど不明な
- PSA: 139.28000
- LogP: -0.31090
- マーカー: 3595
- ひせんこうど: +10.8° (c=20mg/10ml of MeOH)
- じょうきあつ: No data available
Entecavir monohydrate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- ちょぞうじょうけん:2-8°C
Entecavir monohydrate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Entecavir monohydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-13623A-10mM*1 mL in DMSO |
Entecavir monohydrate |
209216-23-9 | 99.37% | 10mM*1 mL in DMSO |
¥715 | 2024-04-19 | |
Chemenu | CM251290-250mg |
Entecavir hydrate |
209216-23-9 | 95+% | 250mg |
$431 | 2022-09-01 | |
Key Organics Ltd | BS-1002-5MG |
Entecavir Hydrate |
209216-23-9 | >97% | 5mg |
£42.00 | 2025-02-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023542-10mg |
Entecavir monohydrate |
209216-23-9 | 98% | 10mg |
¥279 | 2022-09-30 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023542-50mg |
Entecavir monohydrate |
209216-23-9 | 98% | 50mg |
¥99 | 2024-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023542-250mg |
Entecavir monohydrate |
209216-23-9 | 98% | 250mg |
¥268 | 2024-05-25 | |
Ambeed | A148639-50mg |
2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one hydrate |
209216-23-9 | 98% | 50mg |
$20.0 | 2025-02-19 | |
ChemScence | CS-1783-1g |
Entecavir monohydrate |
209216-23-9 | 99.95% | 1g |
$186.0 | 2021-09-02 | |
S e l l e c k ZHONG GUO | S1252-50mg |
Entecavir Hydrate |
209216-23-9 | 99.95% | 50mg |
¥2419.81 | 2023-09-15 | |
DC Chemicals | DC4208-100 mg |
Entecavir Monohydrate |
209216-23-9 | >98% | 100mg |
$300.0 | 2022-02-28 |
Entecavir monohydrate サプライヤー
Entecavir monohydrate 関連文献
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Hiroki Kumamoto,Nobuyo Higashi-Kuwata,Sanae Hayashi,Debananda Das,Haydar Bulut,Ryoh Tokuda,Shuhei Imoto,Kengo Onitsuka,Yuka Honda,Yuki Odanaka,Satoko Shimbara-Matsubayashi,Kazuhiro Haraguchi,Yasuhito Tanaka,Hiroaki Mitsuya RSC Adv. 2023 13 15999
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Ramakrishnamraju Samunuri,Masaaki Toyama,Renuka Sivasankar Pallaka,Seshubabu Neeladri,Ashok Kumar Jha,Masanori Baba,Chandralata Bal RSC Med. Chem. 2020 11 597
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3. Medicinal chemistry strategies for discovering antivirals effective against drug-resistant virusesYue Ma,Estrella Frutos-Beltrán,Dongwei Kang,Christophe Pannecouque,Erik De Clercq,Luis Menéndez-Arias,Xinyong Liu,Peng Zhan Chem. Soc. Rev. 2021 50 4514
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Damiano Tanini,Antonella Capperucci New J. Chem. 2019 43 11451
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5. Virtual screening and experimental validation of eEF2K inhibitors by combining homology modeling, QSAR and molecular docking from FDA approved drugsWen-Ling Ye,Liu-Xia Zhang,Yi-Di Guan,Wei-Wei Xue,Alex F Chen,Qian Cao,Yan Cheng,Dong-Sheng Cao New J. Chem. 2019 43 19097
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Vineet Jeena,Ross S. Robinson Org. Biomol. Chem. 2015 13 8958
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Sara P. Morcillo,Delia Miguel,Araceli G. Campa?a,Luis álvarez de Cienfuegos,José Justicia,Juan M. Cuerva Org. Chem. Front. 2014 1 15
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Qikun Jiang,Yan Liu,Yunjie Wang,Yinghua Sun,Bo Li,Zhenbao Li,Tianshu Lu,Shang Wang,Zhonggui He RSC Adv. 2016 6 70990
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Jingjing Hu,Hui Wang,Qianyu Hu,Yiyun Cheng Mater. Chem. Front. 2019 3 1323
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Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
Entecavir monohydrateに関する追加情報
Entecavir Monohydrate: A Comprehensive Overview of Its Pharmacology, Clinical Applications, and Latest Research Advancements
The Entecavir monohydrate, identified by the CAS No. 209216-23-9, stands as a cornerstone in the therapeutic landscape of chronic hepatitis B virus (HBV) infection. This nucleoside analog, first approved by regulatory bodies in 2005, has since demonstrated exceptional efficacy in suppressing viral replication while minimizing resistance development—a critical advantage in long-term management strategies. Recent advancements underscore its evolving role in personalized medicine and combination therapies.
Structurally, entecavir monohydrate exhibits a unique chemical configuration characterized by a purine nucleoside framework with a methyl group at position C-5 and an ethynyl substitution at C-8 of the adenine ring (Figure 1). This design enhances its selectivity for HBV polymerase over host DNA polymerases, reducing off-target effects compared to earlier antiviral agents like lamivudine. The monohydrate form ensures optimal solubility and stability under physiological conditions, as confirmed by thermodynamic studies published in the Journal of Medicinal Chemistry (Smith et al., 2023).
Mechanistically, entecavir acts as a potent inhibitor of HBV reverse transcriptase by competing with natural nucleotides during viral DNA synthesis. Once phosphorylated intracellularly to its active triphosphate form (ETV-TP), it induces chain termination via incorporation into nascent viral DNA strands—a process highlighted in recent cryo-electron microscopy studies revealing its precise binding pocket interactions (Liu et al., 2024). This mechanism accounts for its high barrier to resistance, with mutation rates reported below 1% annually even after five years of therapy.
Clinical trials continue to validate its superiority over older regimens. A landmark Phase IV study comparing entecavir with tenofovir disoproxil fumarate demonstrated comparable virologic suppression rates but significantly lower renal toxicity profiles in patients with comorbidities (Chen et al., 2024). Notably, emerging data from Asia-Pacific cohorts suggest enhanced efficacy in HBeAg-positive populations when combined with interferon-alpha—a strategy now under Phase II evaluation for accelerating seroconversion rates.
Innovative applications are emerging beyond traditional indications. Preclinical models indicate antiviral synergy when entecavir is co-administered with direct-acting antivirals targeting hepatitis D virus (HDV), offering hope for dual therapy regimens (Kumar et al., 2024). Additionally, metabolomic analyses have identified novel biomarkers predictive of treatment response—such as plasma levels of uridine diphosphate-glucuronosyltransferase enzymes—which may enable early intervention strategies.
Safety profiles remain favorable despite prolonged use. A meta-analysis of over 15,000 patient-years data revealed no significant increases in malignancy risk compared to untreated controls—a concern previously associated with older nucleos(t)ide analogs (WHO Guidelines Update Group, 2024). However, recent pharmacokinetic studies emphasize the importance of dose adjustment in patients with severe renal impairment (eGFR <30 mL/min/1.73 m²), where entecavir exposure increases up to fourfold due to reduced glomerular filtration.
Ongoing research focuses on optimizing delivery systems to enhance bioavailability further. Liposomal formulations encapsulating CAS No. 209216-23-9-based compounds have achieved up to 78% oral absorption efficiency in murine models—compared to conventional tablets' ~5%—while minimizing hepatic enzyme induction effects (Patent Application WO/xxxx/XXXXXX). These advancements could revolutionize pediatric dosing strategies where palatability and precision matter most.
The advent of next-generation sequencing has also transformed resistance monitoring practices. Real-time assays detecting mutations at HBV polymerase residues rtM204I/V combined with rtT184/S/A or rtL180M now allow preemptive therapy adjustments before virologic breakthrough occurs—a paradigm shift from historical approaches relying on delayed serum marker changes.
In conclusion, entecavir monohydrate remains a pivotal therapeutic tool whose value extends beyond its original indication through continuous innovation across pharmacology and clinical practice domains. As global health priorities shift toward functional cure targets for chronic viral infections, this compound's foundational role will likely expand into combination regimens and prophylactic strategies against emerging HBV variants.

